molecular formula C9H11N3O B15071545 [(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea

Katalognummer: B15071545
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: KBUPDHLPDRWLSD-WDZFZDKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-spiro[24]hepta-4,6-dien-2-ylmethylideneamino]urea is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spirocyclic core, which is then further functionalized to introduce the urea moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of [(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea is unique due to the presence of the urea moiety, which imparts additional reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable target for research and development.

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea

InChI

InChI=1S/C9H11N3O/c10-8(13)12-11-6-7-5-9(7)3-1-2-4-9/h1-4,6-7H,5H2,(H3,10,12,13)/b11-6-

InChI-Schlüssel

KBUPDHLPDRWLSD-WDZFZDKYSA-N

Isomerische SMILES

C1C(C12C=CC=C2)/C=N\NC(=O)N

Kanonische SMILES

C1C(C12C=CC=C2)C=NNC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.